![molecular formula C45H69NO14 B6362994 35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether CAS No. 879571-23-0](/img/structure/B6362994.png)
35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether is a useful research compound. Its molecular formula is C45H69NO14 and its molecular weight is 848.0 g/mol. The purity is usually 95%.
The exact mass of the compound 35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether is 847.47180587 g/mol and the complexity rating of the compound is 894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Amino-PEG12-ODMT, also known as 35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4’-dimethoxytrityl)ether, is primarily designed for nucleic acid modification . Its primary targets are the phosphate groups on either end of the oligonucleotide chain .
Mode of Action
Amino-PEG12-ODMT contains a medium-length (38 atoms), single molecular weight, discrete PEG (dPEG®) linker with a free primary amine on one end and dimethoxytrityl-protected oxygen on the other . Following oligonucleotide synthesis, Amino-PEG12-ODMT can be conjugated to phosphate groups on either end of the chain using water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry . The 4,4′-dimethoxytrityl group can then be removed using a weak acid, such as dilute dichloroacetic acid, leaving the dPEG® linker terminated with a hydroxy group .
Biochemical Pathways
The primary biochemical pathway affected by Amino-PEG12-ODMT is the oligonucleotide synthesis pathway . By conjugating to the phosphate groups on either end of the oligonucleotide chain, Amino-PEG12-ODMT can modify the oligonucleotide and potentially alter its function .
Pharmacokinetics
Studies have shown that 3′ end capping (including pegylation) helps the oligonucleotide chain resist nuclease degradation, while 5′ end pegylation reduces renal clearance of the aptamer . This suggests that Amino-PEG12-ODMT may improve the stability and bioavailability of oligonucleotides.
Result of Action
The primary result of Amino-PEG12-ODMT’s action is the modification of oligonucleotides, which can improve their therapeutic or diagnostic profile . By resisting nuclease degradation and reducing renal clearance, Amino-PEG12-ODMT may enhance the effectiveness of oligonucleotide-based therapies .
Action Environment
The action of Amino-PEG12-ODMT can be influenced by various environmental factors. For instance, exposure to moisture should be limited, and the compound should be restored under an inert atmosphere . Furthermore, the compound is generally hygroscopic, which means it tends to absorb moisture from the air .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69NO14/c1-47-43-12-8-41(9-13-43)45(40-6-4-3-5-7-40,42-10-14-44(48-2)15-11-42)60-39-38-59-37-36-58-35-34-57-33-32-56-31-30-55-29-28-54-27-26-53-25-24-52-23-22-51-21-20-50-19-18-49-17-16-46/h3-15H,16-39,46H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQYMDMCMWRKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.